molecular formula C20H21NO2 B14297325 4-Cyanophenyl 4-(hexan-2-YL)benzoate CAS No. 116684-13-0

4-Cyanophenyl 4-(hexan-2-YL)benzoate

Cat. No.: B14297325
CAS No.: 116684-13-0
M. Wt: 307.4 g/mol
InChI Key: QWANYJPCZQMWTC-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(hexan-2-YL)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanophenyl group and a hexan-2-yl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(hexan-2-YL)benzoate typically involves the esterification of 4-cyanophenol with 4-(hexan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(hexan-2-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-Cyanophenyl 4-(hexan-2-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(hexan-2-YL)benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the benzoate moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate
  • 4-Cyanophenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate

Comparison

4-Cyanophenyl 4-(hexan-2-YL)benzoate is unique due to the presence of the hexan-2-yl group, which imparts specific steric and electronic properties. This distinguishes it from similar compounds that may have different alkyl or cycloalkyl groups. The unique structure of this compound can result in distinct reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

116684-13-0

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-hexan-2-ylbenzoate

InChI

InChI=1S/C20H21NO2/c1-3-4-5-15(2)17-8-10-18(11-9-17)20(22)23-19-12-6-16(14-21)7-13-19/h6-13,15H,3-5H2,1-2H3

InChI Key

QWANYJPCZQMWTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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